molecular formula C17H25N3O2 B7345668 (2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide

(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide

カタログ番号 B7345668
分子量: 303.4 g/mol
InChIキー: OJBRZUCUTQQGBP-CABCVRRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide, also known as JP-1201, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxolane carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

作用機序

(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide acts as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and inflammation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, decrease pain sensation, and improve memory and cognitive function. This compound has also been shown to have potential anti-cancer effects, as it can inhibit the growth and proliferation of cancer cells.

実験室実験の利点と制限

(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide has several advantages for laboratory experiments. It is a highly selective and potent inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, as with any experimental tool, there are also limitations to using this compound. One limitation is that it may have off-target effects, which could lead to unintended physiological effects. Another limitation is that the optimal dosage and administration route for this compound have not been fully established.

将来の方向性

There are several future directions for research on (2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study its potential anti-cancer effects in more detail. Additionally, further research is needed to optimize the dosage and administration of this compound for in vivo studies. Overall, this compound shows great promise as a tool for scientific research and as a potential therapeutic agent.

合成法

The synthesis of (2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide involves the reaction of 6-piperidin-1-ylpyridin-3-amine with ethyl 2-bromoacetate to form ethyl 2-(6-piperidin-1-ylpyridin-3-yl)acetate. This intermediate is then reacted with oxalyl chloride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

科学的研究の応用

(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can prevent neuronal death in animal models of these diseases.

特性

IUPAC Name

(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-2-15-14(8-11-22-15)17(21)19-13-6-7-16(18-12-13)20-9-4-3-5-10-20/h6-7,12,14-15H,2-5,8-11H2,1H3,(H,19,21)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRZUCUTQQGBP-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)C(=O)NC2=CN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)C(=O)NC2=CN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。